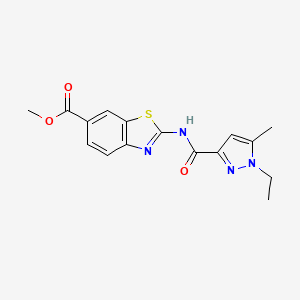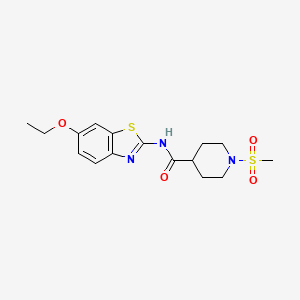
N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” belong to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with a carboxylic acid or its derivatives. For example, chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Isocyanates, which have a similar functional group (R−N=C=O), are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, solubility, and spectral properties can be measured experimentally .Aplicaciones Científicas De Investigación
Antibacterial Activity
APMPC has been synthesized and evaluated for its antibacterial properties. In a study by Ozbey et al., several sulfonamide compounds, including APMPC, were tested against bacterial strains such as Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Staphylococcus aureus (ATCC 29213) . The minimum inhibitory concentration (MIC) values for APMPC against E. coli and P. aeruginosa were 256 μg/mL, while for S. aureus, it ranged from 256 to 512 μg/mL. Although APMPC exhibited weaker antibacterial activity against S. aureus compared to reference drugs, its performance was comparable to reference drugs against P. aeruginosa.
Conclusion
N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, with its diverse applications, warrants further investigation. Researchers can leverage its unique chemical structure to address various medical challenges. Keep in mind that while APMPC shows promise, interdisciplinary collaboration and rigorous studies are essential for realizing its full potential.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-18-10(2)8-14(17-18)15(20)16-13-7-5-6-12(9-13)11(3)19/h5-9H,4H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBDQUOTCBUKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538172.png)
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538181.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538216.png)





![1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide](/img/structure/B6538256.png)